molecular formula C17H11FO5 B2955732 (Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid CAS No. 902023-47-6

(Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid

Cat. No.: B2955732
CAS No.: 902023-47-6
M. Wt: 314.268
InChI Key: NIPNXIWTGICAOT-CHHVJCJISA-N
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Description

The compound “(Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid” is a fluorinated benzofuran derivative with a substituted acetic acid moiety. Its structure comprises a benzofuran core modified at the 2-position by a 2-fluorobenzylidene group and at the 6-position by an oxyacetic acid substituent. The Z-configuration of the benzylidene double bond is critical for its stereochemical and electronic properties.

Properties

IUPAC Name

2-[[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO5/c18-13-4-2-1-3-10(13)7-15-17(21)12-6-5-11(8-14(12)23-15)22-9-16(19)20/h1-8H,9H2,(H,19,20)/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPNXIWTGICAOT-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with a fluorobenzylidene substituent and an acetic acid moiety. Its molecular formula is C17H13FO5C_{17}H_{13}FO_5, and it has a molecular weight of approximately 330.28 g/mol. The presence of the fluorine atom enhances its chemical properties, influencing its reactivity and biological interactions .

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorobenzylidene group may enhance binding affinity, while the benzofuran core can interact with hydrophobic pockets in target proteins .

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess significant antimicrobial properties against various bacterial strains, including Escherichia coli and Enterococcus faecalis .
  • Anticancer Properties : Some benzofuran derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Compounds containing the benzofuran structure are often evaluated for their anti-inflammatory activities, which could be beneficial in treating chronic inflammatory diseases .
  • Calcium Channel Blocker Activity : Certain derivatives have demonstrated calcium channel blocking effects, suggesting potential applications in treating cardiovascular diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of E. coli and E. faecalis growth
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in inflammatory markers
Calcium Channel BlockerSignificant inhibition of high K+-induced contraction

Notable Research Findings

A study conducted on polyhydroquinoline derivatives highlighted the antimicrobial efficacy of compounds structurally related to this compound. Among 27 synthesized compounds, several exhibited potent antibacterial activity comparable to standard antibiotics like amoxicillin. Specifically, compounds with similar structural motifs demonstrated zones of inhibition against gram-negative and gram-positive bacteria .

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Compounds

Compound Name Substituent at Benzylidene Substituent at 6-Oxy Position Molecular Formula Molecular Weight (g/mol) Key Features
Target compound 2-fluorophenyl Acetic acid C₁₈H₁₁FO₅ 326.28 Free carboxylic acid group enhances polarity and potential for hydrogen bonding .
Methyl ester analog () 3-fluorophenyl Methyl acetate C₁₉H₁₅FO₅ 366.32 Esterification reduces acidity; 3-F substitution alters electronic effects compared to 2-F .
3,4-Dimethoxy analog () 3,4-dimethoxyphenyl Acetic acid C₁₉H₁₆O₇ 380.33 Methoxy groups increase hydrophobicity (XLogP3 = 3.2) and steric bulk .
4-tert-Butyl analog () 4-tert-butylphenyl Methyl acetate C₂₂H₂₂O₅ 366.40 Bulky tert-butyl group enhances lipophilicity (XLogP3 = 5.2) .
Benzyl ester analog () 5-methylfuran-2-yl Benzyl acetate C₂₃H₁₈O₅S 406.45 Thiophene substitution introduces sulfur-based electronic effects .

Physicochemical and Electronic Properties

  • Fluorine Substitution: The 2-fluorobenzylidene group in the target compound likely induces electron-withdrawing effects, stabilizing the conjugated system and altering dipole moments compared to non-fluorinated analogs. In contrast, the 3-fluoro isomer () may exhibit distinct resonance interactions due to positional differences .
  • Acid vs. Ester Derivatives : The free carboxylic acid in the target compound increases water solubility and hydrogen-bonding capacity relative to methyl or benzyl esters (e.g., ), which prioritize lipophilicity and membrane permeability .

Q & A

Q. How to reconcile discrepancies between computational docking and experimental IC50_{50} values?

  • Solution : Re-evaluate docking parameters (e.g., solvation effects, protein flexibility). Perform molecular dynamics simulations to assess binding stability. Validate with isothermal titration calorimetry (ITC) for direct binding affinity measurements .

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